2-(1-benzyl-2-methyl-1H-indol-3-yl)acetohydrazide
Description
2-(1-benzyl-2-methylindol-3-yl)acetohydrazide is a compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The indole nucleus is a significant structural component in many natural and synthetic molecules, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C18H19N3O |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-(1-benzyl-2-methylindol-3-yl)acetohydrazide |
InChI |
InChI=1S/C18H19N3O/c1-13-16(11-18(22)20-19)15-9-5-6-10-17(15)21(13)12-14-7-3-2-4-8-14/h2-10H,11-12,19H2,1H3,(H,20,22) |
InChI Key |
OIGHBWJNJORSGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)CC(=O)NN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(1-benzyl-2-methylindol-3-yl)acetohydrazide typically involves the reaction of 1-benzyl-2-methylindole with acetohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a catalyst like glacial acetic acid to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(1-benzyl-2-methylindol-3-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.
Scientific Research Applications
2-(1-benzyl-2-methylindol-3-yl)acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-benzyl-2-methylindol-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
2-(1-benzyl-2-methylindol-3-yl)acetohydrazide can be compared with other indole derivatives such as:
2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide: Known for its anti-inflammatory and analgesic activities.
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives: Studied for their antimicrobial and antibiofilm activities.
Indole-3-acetic acid: A plant hormone involved in growth and development.
The uniqueness of 2-(1-benzyl-2-methylindol-3-yl)acetohydrazide lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
